Author: BenchChem Technical Support Team. Date: February 2026
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the 1,3,5-oxathiazine core has emerged as a structure of significant interest, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of 1,3,5-oxathiazine derivatives, delving into their synthesis, chemical properties, and burgeoning applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed methodologies to accelerate the exploration of this promising class of compounds.
The Allure of the 1,3,5-Oxathiazine Scaffold: An Introduction
The 1,3,5-oxathiazine ring is a six-membered heterocycle containing one oxygen, one sulfur, and one nitrogen atom. This unique arrangement of heteroatoms imparts a distinct electronic and conformational profile, rendering it a versatile template for the design of bioactive molecules. The inherent asymmetry and the potential for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological targets. Derivatives of this scaffold have garnered attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for drug discovery programs.[1][2][3]
The Synthetic Landscape: Crafting the 1,3,5-Oxathiazine Core
The construction of the 1,3,5-oxathiazine ring system can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The causality behind these experimental choices lies in the strategic formation of key bonds to assemble the heterocyclic core.
Cycloaddition Reactions: A Convergent Approach
Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of 1,3,5-oxathiazine derivatives.[1] These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For instance, a [4+2] cycloaddition can be envisioned where a 1-thia-3-azabutadiene equivalent reacts with a suitable dienophile.
A notable example involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC).[1] In this transformation, it is proposed that the thiourea derivative undergoes dehydrosulfurization in the presence of DCC to form a transient carbodiimide intermediate. This intermediate then participates in a [4+2] cycloaddition reaction with a second molecule of DCC to yield the final 1,3,5-oxadiazine product.[1] The driving force for this reaction is the formation of the stable heterocyclic ring and the concomitant elimination of dicyclohexylthiourea.
Caption: Proposed [4+2] cycloaddition mechanism.
Intramolecular Cyclization: A Stepwise Strategy
Intramolecular cyclization offers a more stepwise approach to the 1,3,5-oxathiazine core, often involving the formation of one bond at a time to close the ring. This strategy provides a high degree of control over the final structure. A common method involves the cyclization of appropriately functionalized open-chain precursors. For example, the intramolecular cyclization of bisamidals and amidoalkylated thioureas has been successfully employed.[1]
Experimental Protocol: Synthesis of N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides [1]
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Preparation of N-(1-Amino-2,2,2-trichloroethyl)carboxamides: To a solution of the corresponding N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide (10 mmol) in a suitable solvent, thionyl chloride (12 mmol) is added, and the mixture is refluxed. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with ammonia in a solvent like MTBE.
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Synthesis of N-((1-Carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides: The N-(1-amino-2,2,2-trichloroethyl)carboxamide (10 mmol) is dissolved in acetonitrile, and a solution of benzoyl isothiocyanate (10 mmol) in acetonitrile is added. The mixture is heated to boiling and then left at room temperature for 12 hours. The precipitated thiourea derivative is collected by filtration.
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Cyclization to the 1,3,5-Oxadiazine Derivative: To a suspension of the thiourea derivative (5 mmol) in acetonitrile (20 mL), dicyclohexylcarbodiimide (10 mmol) is added. The reaction mixture is refluxed for 50-60 minutes. After cooling, the precipitated dicyclohexylthiourea is filtered off. The filtrate is concentrated, and the residue is purified by recrystallization to afford the target 1,3,5-oxadiazine derivative.
The choice of DCC as the dehydrosulfurizing and cyclizing agent is crucial. Its high reactivity towards thioureas facilitates the initial formation of the carbodiimide intermediate, and its ability to act as a dienophile in the subsequent cycloaddition drives the reaction to completion.
Chemical Characteristics and Structural Elucidation
The structural confirmation of newly synthesized 1,3,5-oxathiazine derivatives relies on a combination of spectroscopic techniques. The presence of characteristic functional groups and the overall molecular framework are elucidated using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).[1][2][4]
| Spectroscopic Technique | Key Observables for 1,3,5-Oxathiazine Derivatives |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C-O, and C-S bonds within the heterocyclic ring. The presence of other functional groups on the substituents will also be evident. |
| ¹H NMR Spectroscopy | Chemical shifts and coupling patterns of protons on the heterocyclic ring and its substituents provide information on the connectivity and stereochemistry of the molecule. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms in the 1,3,5-oxathiazine ring confirm the carbon skeleton of the heterocycle. |
| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.[2] |
Biological Activities and Therapeutic Potential
1,3,5-Oxathiazine derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[1][3]
Anticancer Activity
Several studies have highlighted the potent anticancer properties of 1,3,5-oxathiazine derivatives against various cancer cell lines.[3][5] The proposed mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.
A study on a series of oxathiazinane derivatives revealed a correlation between their antineoplastic and antibacterial activities, with both effects appearing to be driven by the induction of ROS.[5] This dual activity is particularly interesting in the context of treating cancer patients who are often susceptible to infections.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxathiazinane derivatives (GP-2250, 2293, 2289, 2296) | Various (pancreas, colon, skin, breast) | Significant cytotoxic and growth inhibitory effects | [5][6] |
| 4H-benzo[d][2][5]oxazines | MCF-7, HCC1954 | 3.1 - 95 | [7] |
| Oxazine-linked pyrimidine (TRX-01) | MCF-7 | 9.17 | [7] |
| 2H-benzo[b][5][8]oxazin-3(4H)-one derivative | HCT116 | 4.87 | [7] |
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Oxathiazine -> CancerCell;
CancerCell -> ROS;
ROS -> OxidativeStress;
OxidativeStress -> DNADamage;
DNADamage -> Apoptosis;
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Caption: Proposed ROS-mediated anticancer mechanism.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,5-Oxathiazine derivatives have shown promising activity against a range of bacteria and fungi.[1][3] As mentioned earlier, the antibacterial effect of some oxathiazinane derivatives appears to be linked to the induction of ROS, suggesting a potential mechanism for their antimicrobial action.[5]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Oxathiazinane derivatives | MRSA and other bacteria | Demonstrated activity | [5] |
| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | <2 | [7] |
| 1,2-bis(6-substituted-2H-benzo[e][2][5]oxazin-3(4H)-yl)ethanes | S. aureus, E. coli, S. Typhi, B. subtilis | 6.25 | [7] |
| 1,2-bis(6-substituted-2H-benzo[e][2][5]oxazin-3(4H)-yl)ethanes | A. flavus, C. albicans, A. niger, C. oxysporum | 6.25 | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The 1,3,5-oxathiazine derivative is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation is implicated in a multitude of diseases. Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory and antioxidant properties.[4][9] The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The antioxidant activity is often evaluated by the ability of the compounds to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 1,3,5-oxathiazine derivatives, certain structural features have been identified as being important for their activity.
A study on oxathiazinane derivatives revealed that specific substitutions are crucial for both their antineoplastic and antibacterial effects.[5] For instance, the presence of certain functional groups at specific positions on the heterocyclic ring or its substituents can significantly impact the compound's ability to induce ROS and exert its biological effects. The derivatives GP-2250, 2293, 2289, and 2296 showed both antineoplastic and antibacterial activity, while derivatives 2255, 2256, and 2287 were inactive, highlighting the importance of the specific substitution patterns.[5]
Future Perspectives
The field of 1,3,5-oxathiazine chemistry is ripe with opportunities for further exploration. Future research should focus on:
-
Expansion of the Chemical Space: The synthesis of novel derivatives with diverse substitution patterns will be crucial to expand the structure-activity relationship knowledge base and identify compounds with improved potency and selectivity.
-
Elucidation of Mechanisms of Action: While ROS induction has been proposed as a mechanism for some derivatives, further studies are needed to unravel the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial activities.
-
In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
Conclusion
1,3,5-Oxathiazine derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them an attractive scaffold for the development of new drugs. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their synthesis and chemical properties to their biological applications and structure-activity relationships. It is hoped that the insights and methodologies presented herein will serve as a valuable resource for the scientific community and inspire further innovation in the pursuit of novel therapeutics based on the 1,3,5-oxathiazine core.
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